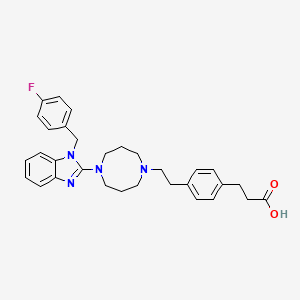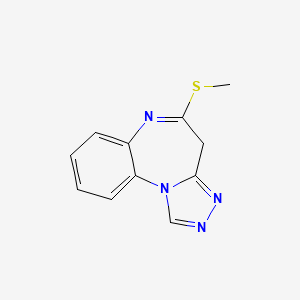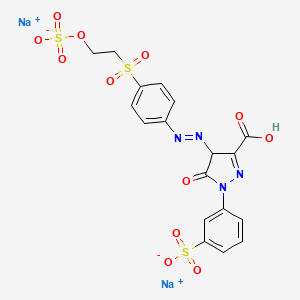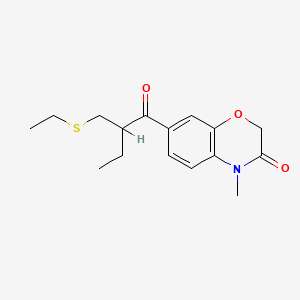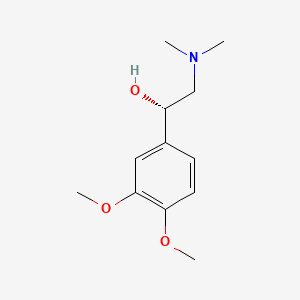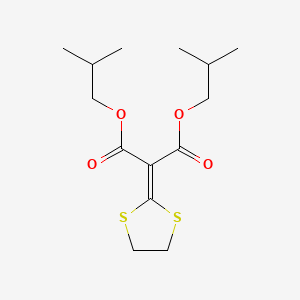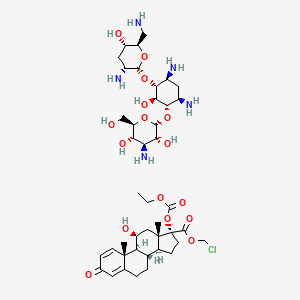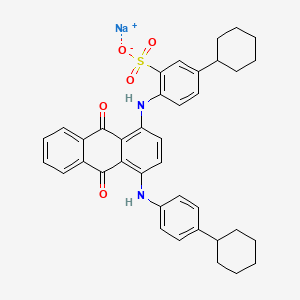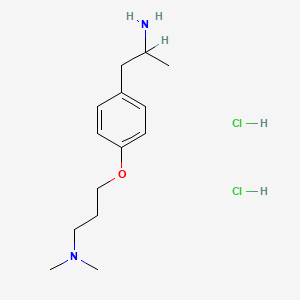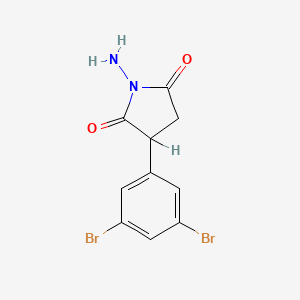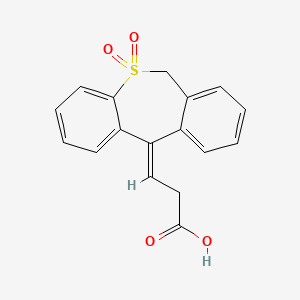
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dibenzo(b,e)thiepin core, which is a bicyclic structure containing sulfur, and a propionic acid moiety. The S,S-dioxide designation indicates the presence of two sulfone groups, which significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzo(b,e)thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo(b,e)thiepin structure. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the Propionic Acid Moiety: The propionic acid group is introduced via a reaction with a suitable reagent, such as a Grignard reagent or an organolithium compound, followed by oxidation to form the carboxylic acid.
Oxidation to Form S,S-Dioxide: The final step involves the oxidation of the sulfur atom to form the sulfone groups. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites.
Reduction: Reduction reactions can target the sulfone groups, converting them back to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Addition: Addition reactions can occur at the double bond in the propionic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Addition Reagents: Hydrogen, halogens, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides
科学的研究の応用
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide involves its interaction with specific molecular targets and pathways. The sulfone groups and aromatic rings play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Dibenzo(b,e)thiepin Derivatives: Compounds with similar dibenzo(b,e)thiepin cores but different functional groups.
Propionic Acid Derivatives: Compounds with similar propionic acid moieties but different aromatic or heterocyclic cores.
Sulfone Compounds: Compounds with similar sulfone groups but different overall structures.
Uniqueness
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide is unique due to its combination of a dibenzo(b,e)thiepin core, a propionic acid moiety, and two sulfone groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.
特性
CAS番号 |
112930-64-0 |
|---|---|
分子式 |
C17H14O4S |
分子量 |
314.4 g/mol |
IUPAC名 |
(3E)-3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid |
InChI |
InChI=1S/C17H14O4S/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-22(20,21)16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H,18,19)/b14-9+ |
InChIキー |
MGHYVISLVCDVKF-NTEUORMPSA-N |
異性体SMILES |
C1C2=CC=CC=C2/C(=C\CC(=O)O)/C3=CC=CC=C3S1(=O)=O |
正規SMILES |
C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


